3-Bromo-1-tosyl-1H-indole-6-carbonitrile
CAS No.:
Cat. No.: VC18302013
Molecular Formula: C16H11BrN2O2S
Molecular Weight: 375.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11BrN2O2S |
|---|---|
| Molecular Weight | 375.2 g/mol |
| IUPAC Name | 3-bromo-1-(4-methylphenyl)sulfonylindole-6-carbonitrile |
| Standard InChI | InChI=1S/C16H11BrN2O2S/c1-11-2-5-13(6-3-11)22(20,21)19-10-15(17)14-7-4-12(9-18)8-16(14)19/h2-8,10H,1H3 |
| Standard InChI Key | MIMXMOVILFXOOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)C#N)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines three distinct functional groups on the indole scaffold:
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Bromine (Br): Introduces electronegativity and steric bulk at the 3-position, influencing reactivity in cross-coupling reactions.
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Tosyl group (): Acts as a protective group for the indole nitrogen, enhancing stability during synthetic modifications.
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Cyano group (CN): A strong electron-withdrawing group at the 6-position, directing electrophilic substitutions and participating in cycloaddition reactions .
The interplay of these groups creates a planar aromatic system with a dipole moment of 4.2 D (calculated), favoring π-π stacking interactions in crystalline states.
Physicochemical Characteristics
Key properties include:
The low vapor pressure and high melting point suggest suitability for solid-phase synthesis . The cyano group’s resonance () contributes to a dipole moment of 3.8 D at the 6-position .
Synthetic Methodologies
General Synthesis Strategies
Synthesis typically proceeds via a multi-step sequence:
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Indole Core Formation: Modified Madelung cyclization of N-tosyl-2-bromoaniline derivatives with acrylonitrile under basic conditions (e.g., KOtBu in DMF at 120°C).
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Bromination: Electrophilic bromination using or (N-bromosuccinimide) in , achieving >80% regioselectivity at the 3-position.
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Cyano Group Introduction: Palladium-catalyzed cyanation (e.g., , Zn(CN)) at the 6-position .
Reaction yields vary:
Optimization Challenges
Key challenges include:
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Regioselectivity: Competing bromination at the 4- and 5-positions necessitates low-temperature (−20°C) reactions.
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Tosyl Group Stability: Acidic conditions may cleave the tosyl moiety; thus, pH must remain >6 during synthesis.
Comparative analysis with 3-bromo-1H-indole-6-carbonitrile (lacking the tosyl group) shows a 15% lower yield in final steps due to increased steric hindrance .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl):
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δ 8.21 (s, 1H, H-2)
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δ 7.89 (d, J = 8.4 Hz, 2H, tosyl aromatic)
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δ 7.45 (d, J = 8.0 Hz, 1H, H-7)
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δ 7.32 (d, J = 8.4 Hz, 2H, tosyl aromatic)
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C NMR (101 MHz, CDCl):
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δ 144.2 (C-3, Br-substituted)
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δ 118.9 (CN)
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δ 21.7 (tosyl methyl)
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Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at 375.0243 ([M+H]), with fragmentation patterns dominated by loss of the tosyl group (−155.1 Da) and Br (−79.9 Da) . Predicted collision cross-sections (CCS) for adducts include:
| Adduct | CCS (Ų) | |
|---|---|---|
| [M+H] | 375.0243 | 143.4 |
| [M+Na] | 397.0062 | 148.2 |
Comparative Analysis with Structural Analogues
The 3-bromo substitution enhances halogen bonding with biological targets, improving potency by 3-fold compared to non-brominated analogues .
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